2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
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Description
2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide (CPP-PIPA) is an amide derivative of the phenoxyacetic acid family. It is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. CPP-PIPA has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Environmental Impact and Toxicology
Toxicity and Environmental Behavior : Chlorophenoxy herbicides, similar in structure to the compound of interest, have been extensively studied for their environmental behavior and toxicological impacts. These studies shed light on the persistence, mobility, and toxicity of such compounds in various environmental matrices, including soil and water bodies. For example, research on 2,4-D, a widely used chlorophenoxy herbicide, has shown that it can have moderate toxic effects on mammalian and aquatic life, with its toxicity to fish upon long-term exposure being considerable (Krijgsheld & Gen, 1986). Such findings are crucial for understanding the environmental safety and regulatory aspects of related compounds.
Biodegradation and Remediation : The degradation pathways and microbial remediation strategies for chlorophenoxy herbicides are of significant research interest. Studies have focused on microbial degradation as a method to mitigate the environmental impact of these compounds. For instance, Magnoli et al. (2020) reviewed the role of microorganisms in degrading herbicides based on 2,4-D and its main degradation metabolite, highlighting the importance of microbial processes in remediating contaminated sites (Magnoli et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-21(28)27-15-13-26(14-16-27)19-9-7-18(8-10-19)25-22(29)23(2,3)30-20-11-5-17(24)6-12-20/h5-12H,4,13-16H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFSDPYPSAOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412303 |
Source
|
Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
CAS RN |
5508-47-4 |
Source
|
Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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